![molecular formula C20H18O B11850950 1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one CAS No. 111787-59-8](/img/structure/B11850950.png)
1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone is an organic compound with the molecular formula C20H18O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols
Scientific Research Applications
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanol: A reduced form of the compound with an alcohol group instead of an ethanone group.
2-(1-Methyl-1H-naphtho(1,2-d)thiazol-2-ylidene)-1-phenyl-ethanone: A structurally similar compound with a thiazole ring.
Uniqueness
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
111787-59-8 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[2-[(3-methylnaphthalen-2-yl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C20H18O/c1-14-11-16-7-3-4-8-17(16)12-19(14)13-18-9-5-6-10-20(18)15(2)21/h3-12H,13H2,1-2H3 |
InChI Key |
CDOSWHXAQJPZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1CC3=CC=CC=C3C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)

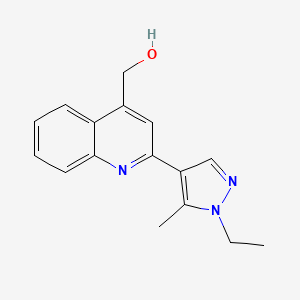
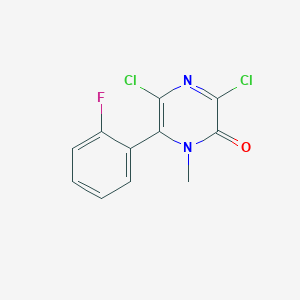

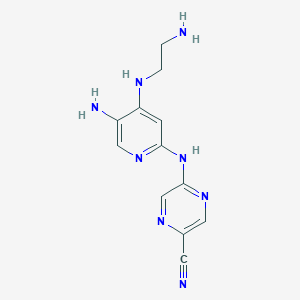

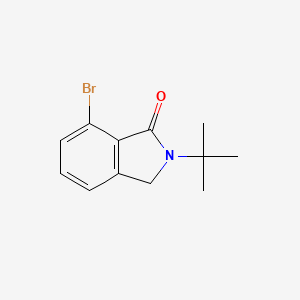

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
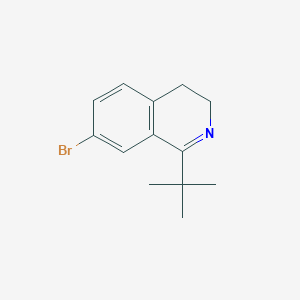
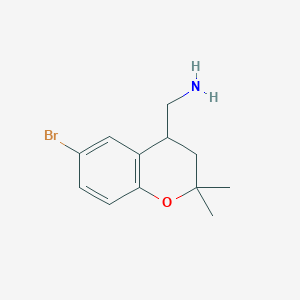
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
